molecular formula C7H15ClN2O B6208080 (1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride, cis CAS No. 2703781-66-0

(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride, cis

Cat. No.: B6208080
CAS No.: 2703781-66-0
M. Wt: 178.7
InChI Key:
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Description

(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride, cis, is a chemical compound with the molecular formula C_6H_12N_2O·HCl It is a derivative of cyclobutane, featuring a methylamino group and a carboxamide group on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Nucleophilic Substitution Reaction: Starting from cyclobutane-1-carboxylic acid, the carboxylic acid group can be converted to an amide group by reacting with methylamine in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).

  • Reduction Reaction: The nitro group in the precursor molecule can be reduced to an amino group using reducing agents like tin chloride or iron powder in acidic conditions.

  • Hydrochloride Formation: The free base form of the compound can be converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the specific synthetic route and the desired purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as converting the methylamino group to a nitro group using oxidizing agents like potassium permanganate.

  • Reduction: The compound can be reduced to remove functional groups, such as converting the carboxamide group to an amine using reducing agents like lithium aluminum hydride.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and sodium hypochlorite.

  • Reduction: Lithium aluminum hydride, tin chloride, and iron powder.

  • Substitution: Dicyclohexylcarbodiimide, methylamine, and hydrochloric acid.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amine derivatives of the compound.

  • Substitution: Various amide derivatives with different nucleophiles.

Scientific Research Applications

(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride, cis, has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of cyclobutane derivatives with biological macromolecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride, cis, exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride, cis, can be compared with other similar compounds, such as:

  • N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride, trans: This is the trans isomer of the compound, which has a different spatial arrangement of atoms.

  • N-methyl-3-(ethylamino)cyclobutane-1-carboxamide hydrochloride: This compound has an ethylamino group instead of a methylamino group.

  • N-methyl-3-(methylamino)cyclopentane-1-carboxamide hydrochloride: This compound has a cyclopentane ring instead of a cyclobutane ring.

The uniqueness of this compound, lies in its specific structural features and the resulting biological and chemical properties.

Properties

CAS No.

2703781-66-0

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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